Cas no 1801-20-3 (1H-Indene-1,3(2H)-dione,2-bromo-2-phenyl-)

1H-Indene-1,3(2H)-dione,2-bromo-2-phenyl- 化学的及び物理的性質
名前と識別子
-
- 1H-Indene-1,3(2H)-dione,2-bromo-2-phenyl-
- 2-BROMO-2-PHENYLINDAN-1,3-DIONE
- 2-BROMO-2-PHENYLINDANE-1,3-DIONE
- 2-bromo-2-phenylindene-1,3-dione
- 1,3-Indandione,2-bromo-2-phenyl
- 2-Brom-1.3-dioxo-2-phenyl-hydrinden
- 2-Brom-2-phenyl-indan-1,3-dion
- 2-Brom-2-phenyl-indandion-(1,3)
- 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione
- 2-bromo-2-phenyl-indan-1,3-dione
- BAA80120
- 2-bromo-2-phenyl-indane-1,3-dione
- 1801-20-3
- NSC267317
- MFCD00224183
- FT-0611402
- GEUAEOKKYUSIJF-UHFFFAOYSA-N
- CY9A648KXS
- NSC 267317
- AKOS000369691
- 1H-Indene-1,3(2H)-dione, 2-bromo-2-phenyl-
- SR-01000078260
- DTXSID60170915
- 1,3-Indandione, 2-bromo-2-phenyl-
- SR-01000078260-1
- CS-0116873
- UNII-CY9A648KXS
- 2-bromo-2-phenyl-2,3-dihydro-1H-indene-1,3-dione
- BRN 1971277
- AS-9703
- NSC-267317
- 2-bromo-2-phenyl-1,3-indanedione
- SCHEMBL14939057
-
- MDL: MFCD00224183
- インチ: InChI=1S/C15H9BrO2/c16-15(10-6-2-1-3-7-10)13(17)11-8-4-5-9-12(11)14(15)18/h1-9H
- InChIKey: GEUAEOKKYUSIJF-UHFFFAOYSA-N
- SMILES: C1C=CC(C2(C(=O)C3=CC=CC=C3C2=O)Br)=CC=1
計算された属性
- 精确分子量: 299.97900
- 同位素质量: 299.979
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 18
- 回転可能化学結合数: 1
- 複雑さ: 347
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.8
- トポロジー分子極性表面積: 34.1Ų
じっけんとくせい
- 密度みつど: 1.6±0.1 g/cm3
- ゆうかいてん: 106 °C
- Boiling Point: 420.3±45.0 °C at 760 mmHg
- フラッシュポイント: 134.0±15.3 °C
- Refractive Index: 1.675
- PSA: 34.14000
- LogP: 3.35600
- じょうきあつ: 0.0±1.0 mmHg at 25°C
1H-Indene-1,3(2H)-dione,2-bromo-2-phenyl- Security Information
- Signal Word:warning
- 危害声明: Irritant
- Warning Statement: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: S26-S37/39
-
危険物標識:
- Risk Phrases:R36/37/38
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- 安全术语:S26;S37/39
1H-Indene-1,3(2H)-dione,2-bromo-2-phenyl- 税関データ
- 税関コード:2914700090
- 税関データ:
中国税関番号:
2914700090概要:
2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、アセトン申告包装
要約:
HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%
1H-Indene-1,3(2H)-dione,2-bromo-2-phenyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB233458-1g |
2-Bromo-2-phenylindan-1,3-dione; . |
1801-20-3 | 1g |
€182.40 | 2024-04-18 | ||
Ambeed | A964580-1g |
2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione |
1801-20-3 | 97% | 1g |
$147.0 | 2024-04-22 | |
abcr | AB233458-1 g |
2-Bromo-2-phenylindan-1,3-dione |
1801-20-3 | 1g |
€182.00 | 2022-03-04 | ||
Chemenu | CM271266-1g |
2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione |
1801-20-3 | 95+% | 1g |
$*** | 2023-03-31 | |
Apollo Scientific | OR016204-1g |
2-Bromo-2-phenylindan-1,3-dione |
1801-20-3 | 1g |
£136.00 | 2025-02-19 |
1H-Indene-1,3(2H)-dione,2-bromo-2-phenyl- 関連文献
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
1H-Indene-1,3(2H)-dione,2-bromo-2-phenyl-に関する追加情報
Professional Introduction to 1H-Indene-1,3(2H)-dione,2-bromo-2-phenyl (CAS No. 1801-20-3)
1H-Indene-1,3(2H)-dione,2-bromo-2-phenyl (CAS No. 1801-20-3) is a highly significant compound in the realm of organic synthesis and pharmaceutical research. This heterocyclic compound, characterized by its intricate molecular structure, has garnered considerable attention due to its versatile applications and potential in drug development. The presence of both bromine and phenyl substituents on the indene core imparts unique reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
The compound's structure, featuring a brominated indene-dione core, positions it as a crucial building block in the construction of pharmacophores. Its dual functionality allows for selective modifications at multiple sites, enabling chemists to tailor its properties for specific applications. In recent years, the interest in such brominated heterocycles has surged, driven by their role in developing novel therapeutic agents.
One of the most compelling aspects of 1H-Indene-1,3(2H)-dione,2-bromo-2-phenyl is its utility in medicinal chemistry. Researchers have leveraged its scaffold to design molecules with enhanced biological activity. For instance, studies have demonstrated its potential in modulating enzyme inhibition and receptor binding. The bromo substituent, in particular, serves as a versatile handle for further functionalization via cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These transformations have been instrumental in generating libraries of derivatives for high-throughput screening.
Recent advancements in synthetic methodologies have further highlighted the importance of this compound. The development of palladium-catalyzed reactions has enabled efficient derivatization of 1H-Indene-1,3(2H)-dione,2-bromo-2-phenyl, facilitating the construction of structurally diverse compounds. Such methodologies have been applied in the synthesis of antiviral and anticancer agents, where precise molecular architecture is critical for efficacy.
The pharmaceutical industry has also shown keen interest in this compound due to its potential as a precursor for bioactive molecules. For example, derivatives of 1H-indene-1,3(2H)-dione have been explored for their anti-inflammatory properties. The phenyl group contributes to lipophilicity and metabolic stability, key factors in drug design. Additionally, computational studies have suggested that modifications at the bromine and phenyl positions can fine-tune pharmacokinetic profiles.
In academic research, 1H-Indene-1,3(2H)-dione,2-bromo-2-phenyl has been employed to investigate reaction mechanisms and develop new synthetic strategies. Its unique reactivity profile allows chemists to probe electronic effects and steric influences across different functional groups. Such insights are invaluable for advancing synthetic organic chemistry and expanding the toolbox for molecular construction.
The compound's role extends beyond academia into industrial applications. Fine chemical manufacturers utilize it as a key intermediate in producing specialty chemicals used in agrochemicals and materials science. Its stability under various conditions makes it suitable for large-scale processes without significant degradation.
Looking ahead, the future prospects for 1H-Indene-1,3(2H)-dione,2-bromo-2-phenyl appear promising. Ongoing research aims to uncover novel synthetic pathways and expand its utility in drug discovery. Collaborative efforts between academia and industry are likely to drive innovation, leveraging this compound's potential to address unmet medical needs.
In conclusion, 1H-Indene-1,3(2H)-dione,2-bromo-2-phenyl (CAS No. 1801-20-3) stands as a cornerstone in modern organic synthesis and pharmaceutical development. Its structural versatility and reactivity make it indispensable for chemists seeking to design innovative therapeutic agents. As research progresses, this compound will undoubtedly continue to play a pivotal role in shaping the future of medicinal chemistry.
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